(1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 4-methoxy-3-nitrobenzoate
Overview
Description
(1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 4-methoxy-3-nitrobenzoate is an organic compound that belongs to the class of esters. This compound is characterized by its complex structure, which includes a naphthalene ring system substituted with a methyl group and a tetrahydro configuration, as well as a benzoate ester moiety substituted with a methoxy and a nitro group. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 4-methoxy-3-nitrobenzoate typically involves a multi-step process. One common synthetic route starts with the preparation of the naphthalene derivative. This can be achieved through the hydrogenation of 1-methyl-naphthalene to obtain 1-methyl-5,6,7,8-tetrahydronaphthalene. The next step involves the esterification of this intermediate with 4-methoxy-3-nitrobenzoic acid in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid like boron trifluoride. The reaction is typically carried out under reflux conditions to ensure complete conversion to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure hydrogenation reactors for the initial hydrogenation step and automated esterification units can streamline the production process. Additionally, the implementation of purification techniques such as distillation and crystallization ensures the isolation of high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 4-methoxy-3-nitrobenzoate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester moiety can be hydrolyzed to the corresponding carboxylic acid and alcohol using acidic or basic hydrolysis conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride in dimethylformamide.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.
Substitution: Sodium hydride, dimethylformamide.
Major Products
Oxidation: (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 4-amino-3-nitrobenzoate.
Reduction: 4-methoxy-3-nitrobenzoic acid and 1-methyl-5,6,7,8-tetrahydronaphthalen-2-ol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
(1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 4-methoxy-3-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 4-methoxy-3-nitrobenzoate is primarily related to its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the ester moiety can be hydrolyzed in vivo to release active metabolites that exert their effects through specific pathways, such as inhibition of enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine derivatives: These compounds share a similar naphthalene-based structure and exhibit a range of biological activities, including anticancer and antimicrobial properties.
1,8-Naphthalimide derivatives: Known for their use in organic light-emitting diodes and other electronic applications.
Tetrahydro-1,6-naphthyridine derivatives: Investigated for their potential as anti-HIV agents and other therapeutic applications.
Uniqueness
(1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 4-methoxy-3-nitrobenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both a nitro group and a methoxy group on the benzoate moiety, along with the tetrahydronaphthalene ring system, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 4-methoxy-3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-12-15-6-4-3-5-13(15)7-9-17(12)25-19(21)14-8-10-18(24-2)16(11-14)20(22)23/h7-11H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFVBCSTRORWOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCCC2)OC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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